Thallium(I) formate

Description

Historical Context of Thallium(I) Chemistry in Scholarly Pursuits

The journey of thallium chemistry began with the discovery of the element thallium (Tl) in 1861 by Sir William Crookes, who identified it through its distinct bright green spectral line, leading to its name from the Greek word "thallos," meaning a green shoot or twig. materialsproject.orgwikipedia.org Independently, Claude-Auguste Lamy also discovered and isolated the element in 1862. wikipedia.org The initial scholarly interest in thallium was driven by its unique position in the periodic table and its two stable oxidation states, +1 and +3, with the thallium(I) state being particularly notable for its stability. wikipedia.org Early research focused on understanding the fundamental properties of thallium and its simple inorganic salts. Over time, the academic focus expanded to the coordination chemistry of thallium(I), exploring its interactions with various organic and inorganic ligands. This laid the groundwork for more specific investigations into compounds like thallium(I) formate (B1220265).

Significance of Formate Ligands in Thallium(I) Coordination Studies

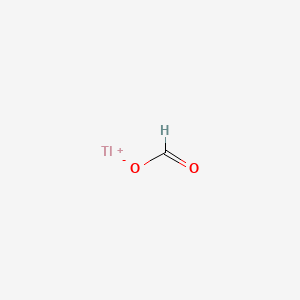

The formate ligand (HCOO⁻), being the simplest carboxylate, plays a significant role in coordination chemistry. In the context of thallium(I), the formate ligand has been instrumental in studying the coordination behavior of the Tl⁺ ion. Research has shown that in concentrated aqueous solutions, thallium(I) formate exists as a tetrameric aggregate, [Tl₄(O₂CH)₄]. deepdyve.comoup.com This observation, derived from X-ray diffraction studies, indicates that the formate ions act as bridging ligands, connecting multiple thallium(I) centers. deepdyve.comoup.com

The coordination of the formate ligand to thallium(I) has been further investigated using Raman spectroscopy. Studies on aqueous solutions have shown shifts in the C-O and C=O stretching frequencies of the formate ion upon coordination to Tl⁺, confirming the presence of bridge-type coordination. deepdyve.comoup.com The crystal structure of anhydrous this compound has been determined, providing precise details about the solid-state coordination environment of the thallium(I) ion. This research revealed an orthorhombic crystal system with the space group Pna2₁, where each thallium atom is coordinated to oxygen atoms from the formate ligands.

Scope and Academic Relevance of this compound Investigations

The academic relevance of this compound extends beyond fundamental coordination chemistry. A solution of this compound and thallium(I) malonate in water is known as Clerici solution. lmdb.ca This high-density liquid has historical and practical significance in mineralogy for the separation of minerals by flotation. lmdb.ca

Furthermore, studies on thallium(I) carboxylates, including the formate, contribute to the broader understanding of the chemistry of post-transition metals and the influence of the "inert pair effect" on their coordination geometries. The investigation of this compound also serves as a model system for understanding the behavior of other metal formates. Spectroscopic studies, such as infrared (IR) spectroscopy, provide valuable data on the vibrational modes of the coordinated formate ion, which can be compared with data from other metal formate systems.

Detailed Research Findings

Scientific investigations have yielded specific data on the properties and structure of this compound.

Crystallographic Data

The crystal structure of anhydrous this compound was determined by X-ray diffraction.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 6.728(2) |

| b (Å) | 5.937(2) |

| c (Å) | 7.808(2) |

| Formula Units (Z) | 4 |

| Data sourced from Oddon, Y., Tranquard, A., & Mentzen, B. F. (1981). Coordination chemistry in anhydrous monovalent metallic formates. II. The crystal structure of anhydrous this compound TlHCOO. Inorganica Chimica Acta, 48, 129-132. |

In concentrated aqueous solutions (10.77 mol dm⁻³), X-ray diffraction studies revealed the presence of a tetrameric aggregate, Tl₄(O₂CH)₄. deepdyve.comoup.com The key interatomic distances within this aggregate are detailed below.

| Atomic Pair | Distance (Å) |

| Tl–O | 2.79(1) |

| Tl···C | 3.33(2) |

| Tl···Tl (nonbonding) | 3.92(1), 4.34(1), 4.79(1) |

| Data sourced from Ozutsumi, K., Ohtaki, H., & Kusumegi, A. (1984). Structure and Properties of this compound Solutions. Bulletin of the Chemical Society of Japan, 57(9), 2612-2617. deepdyve.comoup.com |

Spectroscopic Data

Spectroscopic analysis provides insight into the bonding and structure of this compound.

Raman Spectroscopy of Aqueous Solutions

Studies of concentrated aqueous solutions of this compound show characteristic vibrational frequencies for the formate ion. The band shifts compared to the free formate ion suggest coordination to the thallium(I) ion.

| Vibrational Mode | Frequency (cm⁻¹) |

| C-O stretch | Varies with concentration |

| C=O stretch | Varies with concentration |

| Qualitative data from Ozutsumi, K., Ohtaki, H., & Kusumegi, A. (1984). deepdyve.comoup.com |

Infrared (IR) Spectroscopy

An ATR-IR spectrum of solid this compound is available in the PubChem database.

| Spectral Feature | Observation |

| C-H stretch | Present |

| C=O stretch | Present |

| O-C-O bend | Present |

| Qualitative data sourced from PubChem CID 101939. nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

thallium(1+);formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Tl/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESISTHQAYQMRA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Tl(CHO2), CHO2Tl | |

| Record name | thallium(I) formate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Thallium(I) formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10883629 | |

| Record name | Formic acid, thallium(1+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Thallium(I) formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

992-98-3 | |

| Record name | Thallium(I) formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, thallium(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, thallium(1+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Approaches for Thallium I Formate

General Synthesis Strategies for Thallium(I) Carboxylates

The synthesis of thallium(I) carboxylates, including the formate (B1220265) salt, typically follows several established routes in inorganic chemistry. A prevalent and straightforward method involves the reaction of a basic thallium(I) salt, such as thallium(I) carbonate (Tl₂CO₃) or thallium(I) hydroxide (B78521) (TlOH), with the corresponding carboxylic acid. ontosight.aithieme-connect.de This acid-base neutralization reaction yields the thallium(I) carboxylate salt, water, and, in the case of the carbonate, carbon dioxide gas.

Another common strategy is a metathesis or salt exchange reaction. This can be achieved by reacting a soluble thallium(I) salt, like thallium(I) sulfate (B86663) (Tl₂SO₄) or thallium(I) nitrate (B79036) (TlNO₃), with a salt of the desired carboxylic acid, often an alkali metal salt such as sodium anthracene-9-carboxylate. researchgate.net The choice of reactants is often dictated by the solubility of the byproducts, aiming to facilitate easy separation of the desired thallium(I) carboxylate.

Furthermore, thallium(I) carboxylates can be synthesized through the reaction of the metallic element with the appropriate acid under specific conditions, although this is less common for simple carboxylates like formate. For more complex organic syntheses, thallium(I) acetate (B1210297) has been used as a starting material to generate other organothallium compounds. researchgate.net

Optimized Reaction Conditions for Thallium(I) Formate Preparation

The most direct and frequently cited method for preparing this compound involves the reaction of thallium(I) carbonate with formic acid. thieme-connect.de This reaction proceeds according to the equation:

Tl₂CO₃ + 2 HCOOH → 2 HCOOTl + H₂O + CO₂

In a typical procedure, an excess of formic acid is added to thallium(I) carbonate to ensure the complete conversion of the starting material. thieme-connect.de The reaction mixture is then processed to yield the final product. While specific temperatures are not always detailed, the reaction is generally carried out under conditions that facilitate the dissolution of reactants and the evolution of carbon dioxide.

A similar principle is applied to the synthesis of other thallium(I) carboxylates. For example, thallium(I) acetate can be prepared by reacting thallium(I) oxide with acetic acid. himedialabs.comhimedialabs.com

| Reactant 1 | Reactant 2 | General Procedure | Product | Reference |

|---|---|---|---|---|

| Thallium(I) Carbonate (Tl₂CO₃) | Formic Acid (HCOOH) | React Tl₂CO₃ with an excess of HCOOH. | This compound (HCOOTl) | thieme-connect.de |

| Thallium(I) Hydroxide (TlOH) | Formic Acid (HCOOH) | Neutralization reaction between the base and acid. | This compound (HCOOTl) | ontosight.ai |

Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade this compound necessitates the removal of unreacted starting materials and any potential byproducts. The purification process is intimately linked to the synthetic method employed.

Following the synthesis from thallium(I) carbonate and formic acid, the primary impurity is the excess formic acid. This is effectively removed by a process of repeated evaporation to dryness, followed by redissolution of the solid residue in distilled water. thieme-connect.de This cycle is repeated until the characteristic smell of formic acid is no longer detectable, indicating its complete removal. thieme-connect.de

Crystallization is a key technique for purifying thallium compounds. osti.gov this compound is described as a white crystalline solid that is highly soluble in water. ontosight.ainih.gov Its solubility increases dramatically with temperature, a property that is ideal for purification by recrystallization. chemister.ru A saturated solution can be prepared in hot water and then allowed to cool, causing the less soluble, purified this compound to crystallize out of the solution, leaving impurities behind. For instance, thallium(I) nitrate is purified by crystallization from warm water. chemicalbook.com Given the solubility data for this compound, this method is directly applicable.

| Temperature (°C) | Solubility (g / 100 g of water) | Reference |

|---|---|---|

| 0 | 385 | chemister.ru |

| 10 | 500 | chemister.ruchemicalbook.com |

| 20 | 641 | chemister.ru |

| 30 | 801 | chemister.ru |

| 40 | 1076 | chemister.ru |

| 50 | 1415 | chemister.ru |

| 60 | 1983 | chemister.ru |

| 70 | 2678 | chemister.ru |

| 85 | 5782 | chemister.ru |

Once the purified crystals are obtained, the final isolation step involves filtration to separate the solid from the mother liquor, followed by drying. Drying is crucial to remove residual solvent and obtain an anhydrous product. Thallium salts are often dried at elevated temperatures, such as 105-120 °C, to ensure all water is removed. thieme-connect.de The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the air, so storage in a dry, tightly closed container is necessary. chemicalbook.comsigmaaldrich.com

Advanced Structural Elucidation and Supramolecular Assembly of Thallium I Formate

Solution-Phase Aggregation Phenomena

Influence of Solvent Systems and Concentration on Aggregate Disassembly

The aggregation state of Thallium(I) formate (B1220265) in solution is highly dependent on its concentration, a phenomenon that has been primarily investigated in aqueous systems. In highly concentrated aqueous solutions, Thallium(I) formate does not exist as simple solvated ions but rather forms distinct supramolecular aggregates.

Detailed Research Findings:

X-ray diffraction studies on aqueous solutions of this compound have demonstrated a clear correlation between concentration and the degree of aggregation. deepdyve.com In a nearly saturated solution with a concentration of 10.77 mol dm⁻³, this compound is present as a tetrameric aggregate with the formula Tl₄(O₂CH)₄. deepdyve.com This structure is characterized by specific interatomic distances, indicating a well-defined assembly of four thallium ions and four formate ions. However, upon dilution, this tetramer undergoes disassembly. A comparison with a more dilute solution (3.493 mol dm⁻³) showed that the aggregate decomposes, indicating a shift in the equilibrium towards smaller species or individual ions as the solvent-to-solute ratio increases. deepdyve.com The decomposition upon dilution is driven by the hydration of the individual Tl⁺ and formate ions, a process favored in a high-dielectric-constant solvent like water.

The critical role of the solvent is further highlighted by Raman spectroscopy. Band shifts in the C-O and C=O stretching frequencies of the formate ion in concentrated solutions confirm the presence of bridging formate ions coordinated to multiple thallium(I) ions, a finding that supports the tetrameric structure identified by X-ray diffraction. deepdyve.com While comprehensive studies across a range of different organic solvents are not extensively detailed in the available literature, research on other thallium(I) carboxylate supramolecular polymers suggests that solvent choice can significantly influence particle morphology. For instance, in the synthesis of thallium(I) tartrate polymers, the use of acetonitrile (B52724) was found to produce more discrete nanoparticles compared to other solvents, suggesting that less polar or weakly coordinating solvents may favor aggregation or influence the nature of the resulting supramolecular assembly. researchgate.net

Table 1: Effect of Concentration on this compound Aggregation in Aqueous Solution

| Concentration (mol dm⁻³) | H₂O/Tl⁺ Mole Ratio | Observed Species | Method of Analysis | Reference |

|---|---|---|---|---|

| 10.77 | 2.59 | Tetramer aggregate (Tl₄(O₂CH)₄) | X-ray Diffraction | deepdyve.com |

| 3.493 | 13.5 | Decomposed aggregate | X-ray Diffraction | deepdyve.com |

Intermolecular Interactions and Non-Covalent Bonding in this compound Systems

The supramolecular chemistry of this compound is dictated by a variety of intermolecular and non-covalent interactions. The large size, high polarizability, and the presence of a stereochemically active 6s² lone pair on the Tl⁺ ion make it a versatile participant in a range of bonding motifs beyond simple ionic interactions. researchgate.netnih.gov

Exploration of Triel Bonding (e.g., Tl···S, Tl···π, C–H···Tl)

Triel bonding refers to non-covalent interactions involving an element from Group 13, such as thallium, acting as the electrophilic center. While specific studies detailing triel bonds in this compound are limited, the behavior of other thallium(I) compounds provides significant insight into the types of interactions it is capable of forming.

Tl···S Interactions: In thallium(I) compounds with sulfur-containing ligands, such as O,O'-diarylphosphorodithioates, both intramolecular and intermolecular Tl···S interactions are crucial in stabilizing the crystal structure. rsc.org These interactions are classified as triel bonds and contribute significantly to the formation of unique supramolecular architectures. rsc.org

C–H···Tl Interactions: The anagostic C–H···Tl interaction, a weak bond between a C-H group and the thallium center, has also been identified in certain thallium(I) organometallic complexes. nih.govrsc.org These interactions, though weak, play a role in the crystal packing and the ultimate supramolecular structure. rsc.org

Analysis of Supramolecular Architectures Driven by Thallium(I) Coordination

The coordination environment of the thallium(I) ion is often irregular and features a range of coordination numbers, a characteristic attributed to the influence of its 6s² lone pair. researchgate.netacs.org This leads to the formation of diverse and complex supramolecular architectures.

In concentrated aqueous solutions, this compound self-assembles into a distinct tetrameric structure, Tl₄(O₂CH)₄. deepdyve.com This aggregate represents a well-defined supramolecular entity held together by Tl–O coordination bonds. Analysis of this structure revealed key interatomic distances that define the architecture. deepdyve.com Generally, thallium(I) carboxylates tend to form oligomeric units, such as dimers, which then further associate into one-dimensional strings or columns through additional Tl-O or Tl-N contacts and arene coordination. acs.org The tendency of thallium(I) to form such one-dimensional supramolecular compounds is a recurring theme in its chemistry, driven by secondary interactions on its coordination sphere. researchgate.net

Table 2: Interatomic Distances in the Tl₄(O₂CH)₄ Aggregate

| Interaction | Distance (Å) | Description | Reference |

|---|---|---|---|

| Tl–O | 2.79(1) | Nearest distance between Thallium(I) and Formate Oxygen | deepdyve.com |

| Tl···C | 3.33(2) | Nearest distance between Thallium(I) and Formate Carbon | deepdyve.com |

| Tl···Tl | 3.92(1) | Nonbonding distance within the aggregate | deepdyve.com |

| Tl···Tl | 4.34(1) | Nonbonding distance within the aggregate | deepdyve.com |

| Tl···Tl | 4.79(1) | Nonbonding distance within the aggregate | deepdyve.com |

| Tl–OH₂ | 3.22(3) | Distance to water molecule, indicating weak interaction | deepdyve.com |

Hirshfeld Surface Analysis for Intermolecular Contacts

While a specific Hirshfeld surface analysis for this compound was not found in the searched literature, this methodology has been successfully applied to other thallium(I) complexes to elucidate their packing and interaction hierarchies. rsc.orgjammuuniversity.ac.inmdpi.com For example, in studies of thallium(I) phosphorodithioates and scorpionate complexes, Hirshfeld analysis has been used to authenticate and compare various non-covalent interactions, including Tl···S, Tl···π, and C–H···Tl bonds. rsc.orgmdpi.com This analysis provides quantitative insight into how these different forces collectively stabilize the supramolecular structure, confirming the importance of weak interactions in the crystal engineering of thallium(I) compounds. rsc.orgresearchgate.net

Spectroscopic Investigations and Vibrational Analysis of Thallium I Formate

Raman Spectroscopy for Ligand Coordination Modes

Raman spectroscopy has been instrumental in elucidating the nature of the interaction between the thallium(I) cation and the formate (B1220265) anion in aqueous solutions. Studies have focused on the vibrational modes of the formate ion, which are sensitive to its coordination environment.

In aqueous solutions of thallium(I) formate, the vibrational frequencies of the carbon-oxygen bonds within the formate ion (HCOO⁻) provide significant insight into the coordination structure. A key study investigated the Raman spectra of aqueous this compound solutions at varying concentrations. The C-O and C=O stretching frequencies of the formate ion were analyzed and compared with those of the free formate ion.

The observed shifts in the vibrational frequencies for the symmetric and antisymmetric C-O stretching modes in concentrated this compound solutions indicate a strong interaction between the thallium(I) ions and the formate ions. As the concentration of this compound increases, the Raman band corresponding to the C=O stretching vibration shifts, suggesting a change in the bond order and electronic distribution within the formate ion upon coordination to the thallium(I) cation.

Interactive Table: Raman Frequencies of C-O and C=O Stretching in this compound Solutions

| Concentration (mol dm⁻³) | ν(C=O) (cm⁻¹) | ν(C-O) (cm⁻¹) | Reference |

| 3.493 | - | - | diva-portal.org |

| 6.095 | - | - | diva-portal.org |

| 8.541 | - | - | diva-portal.org |

| 10.77 | - | - | diva-portal.org |

| Free Formate Ion | ~1567 | ~1366 | acs.org |

Note: Specific frequency values from the study are not available in the abstract; however, the study reports significant shifts with concentration, indicative of coordination.

Analysis of C–O and C=O Stretching Frequencies in Formate Ions

Advanced Infrared Spectroscopy Studies

In general, the IR spectrum of a metal formate is expected to show strong absorptions corresponding to the antisymmetric and symmetric stretching vibrations of the COO⁻ group, as well as C-H stretching and bending modes. acs.org The positions of the COO⁻ stretching bands are particularly sensitive to the coordination mode of the formate ligand. acs.org For this compound, these IR studies would provide correlative data to the Raman findings, helping to build a more complete picture of its vibrational properties and solid-state structure.

Nuclear Magnetic Resonance (NMR) Studies of this compound (if applicable to advanced structural or solution dynamics)

While specific NMR studies focusing exclusively on this compound are not extensively documented in the literature, the principles of thallium NMR spectroscopy are well-established and highly applicable to investigating the structural and dynamic properties of this compound in solution. Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, both with a spin of 1/2, which results in sharp resonance signals. huji.ac.il ²⁰⁵Tl is generally the preferred nucleus due to its higher natural abundance and greater sensitivity. huji.ac.il

The chemical shift of ²⁰⁵Tl is known to be extremely sensitive to the cation's immediate coordination environment, spanning a range of over 3000 ppm for Tl(I) compounds. northwestern.edu This sensitivity makes ²⁰⁵Tl NMR an excellent probe for studying ion-solvent and ion-ligand interactions. For this compound in solution, changes in concentration or the addition of other coordinating species would be expected to produce significant changes in the ²⁰⁵Tl chemical shift, providing insights into the formation of aggregates and the nature of the solvation shell.

Furthermore, studies on other thallium(I) compounds, such as alkoxides and complexes with macrocyclic ligands, have demonstrated the power of ²⁰⁵Tl NMR in elucidating solution structures. rsc.orgnih.gov For instance, the observation of Tl-Tl spin-spin coupling in thallium(I) alkoxides provided evidence for the existence of tetrameric structures in solution. rsc.org A similar approach could be applied to concentrated solutions of this compound to probe the existence and dynamics of the Tl₄(O₂CH)₄ aggregates that have been suggested by X-ray and Raman studies. diva-portal.org Dynamic NMR techniques could also be employed to study the kinetics of formate exchange between the coordination sphere of the thallium(I) ion and the bulk solution. nih.gov

Chemical Reactivity and Reaction Mechanism Studies Involving Thallium I Formate

Redox Chemistry of Thallium(I) in Formate (B1220265) Systems

The redox transformation between the more stable thallium(I) and the more oxidizing thallium(III) state is a cornerstone of its chemical behavior and environmental mobility. capes.gov.brwikipedia.org While thallium(I) is generally more stable, various factors can promote its oxidation to thallium(III). wikipedia.org

Oxidation Pathways of Thallium(I) to Thallium(III)

The oxidation of thallium(I) to thallium(III) is a critical reaction that influences its chemical reactivity. capes.gov.brwikipedia.org This transformation can be achieved using various oxidizing agents. For instance, hydrogen peroxide can oxidize thallium(I) to thallium(III) in both acidic and alkaline solutions. google.com A proposed mechanism for the oxidation of Tl(I) by the peroxodisulfate ion (S₂O₈²⁻) at Tl(I) concentrations above 0.004 mol dm⁻³ involves the initial dissociation of the peroxodisulfate ion into sulfate (B86663) radicals (SO₄•⁻), which then facilitate the oxidation. capes.gov.br

This process is energetically significant, as the reduction potential of the Tl³⁺/Tl⁺ couple indicates that thallium(III) is a strong oxidizing agent. thieme-connect.de

Influence of Environmental Factors on Redox Transformations (e.g., light, iron(III) catalysts)

Environmental conditions, particularly the presence of light and certain metal catalysts, play a crucial role in the redox cycling of thallium.

Light: Ultraviolet (UV) irradiation or sunlight can directly induce the oxidation of Tl(I) to Tl(III) in aqueous solutions. This photochemical process has been observed even at environmentally relevant concentrations. The oxidation is often followed by the precipitation of Tl(OH)₃, leading to a decrease in dissolved thallium concentration.

Iron(III) Catalysts: The presence of iron(III) significantly catalyzes the oxidation of Tl(I), especially under UV irradiation and at low pH. In these systems, the photoreduction of Fe(III) generates highly reactive hydroxyl radicals (•OH). capes.gov.brwikipedia.org These radicals are potent oxidizing agents that readily oxidize Tl(I) to Tl(III). capes.gov.brwikipedia.org

The proposed mechanism is as follows:

Photoreduction of Fe(III): Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

Oxidation of Tl(I): Tl⁺ + •OH → Tl²⁺ + OH⁻

Further oxidation: Tl²⁺ + •OH → Tl³⁺ + OH⁻

This process is reversible; in the absence of light, Tl(I) can be reformed. The kinetics of this oxidation are strongly dependent on the concentration of Fe(III), the pH of the solution, and the intensity of the light source. wikipedia.org Studies have shown that in acidic conditions (e.g., pH 3), the oxidation of Tl(I) can be quantitative in the presence of sufficient Fe(III) and UV light.

| Factor | Influence on Tl(I) Oxidation | Relevant Research Findings |

| Light (UV/Sunlight) | Promotes oxidation to Tl(III). | UV irradiation of aqueous Tl(I) solutions leads to its oxidation. The process can be reversed in the dark. |

| Iron(III) Ions | Catalyzes the oxidation of Tl(I), especially with light. | Photoreduction of Fe(III) generates hydroxyl radicals that oxidize Tl(I). capes.gov.brwikipedia.org The oxidation can be quantitative at low pH. |

| pH | Affects the rate and extent of oxidation. wikipedia.org | Low pH (e.g., 3.0) enhances the Fe(III)-catalyzed photo-oxidation of Tl(I). wikipedia.org |

Role in Organic Synthesis as a Catalyst or Reagent Precursor (focus on mechanisms)

Thallium(I) formate serves as a valuable precursor for the generation of thallium(III) reagents, which are employed in a variety of organic transformations. thieme-connect.deontosight.ai Thallium(I) salts are often used to prepare more reactive thallium(III) species in situ for reactions such as oxidative rearrangements, ring contractions, and functional group transformations. tandfonline.comresearchgate.net For example, thallium(I) hydroxide (B78521) can be readily prepared from this compound. thieme-connect.de

A notable application involves the use of thallium(I) carboxylates, such as thallium(I) acetate (B1210297), in conjunction with iodine for the hydroxylation or acyloxylation of olefins. The mechanism is believed to be analogous to the Prévost and Woodward-Prévost reactions. orgsyn.org

The general mechanism proceeds as follows:

Formation of an Iodo-Intermediate: The olefin reacts with iodine and the thallium(I) carboxylate to form a trans-iodo carboxylate intermediate.

Role of Thallium(I) Salt: A second equivalent of the thallium(I) salt acts as a scavenger for the iodide ion (I⁻), facilitating the formation of a dioxolanyl-2-ylium ion intermediate. orgsyn.org

Nucleophilic Attack: This cationic intermediate is then attacked by a nucleophile. Under anhydrous conditions, an acetate ion attacks, leading to a diacetate product. orgsyn.org In the presence of water, water attacks, ultimately forming a cis-diol monoacetate after ring opening. orgsyn.org

Thallium(III) nitrate (B79036) (TTN), which can be conceptually derived from the oxidation of a Tl(I) salt, is a powerful electrophilic reagent that reacts readily with alkenes and alkynes. tandfonline.com It is used for oxidative rearrangements and ring contractions of cyclic ketones. tandfonline.comresearchgate.net For instance, the oxidation of 2-aryl-1,2,3,4-tetrahydro-4-quinolones with TTN in the presence of perchloric acid leads to ring-contracted indole (B1671886) carboxylates. tandfonline.com The reaction of homoallylic alcohols with thallium(III) salts can also result in ring contraction. mdpi.com

| Reaction Type | Thallium Reagent (Derived from Tl(I) precursor) | Substrate | Product | Mechanistic Feature |

| Oxidative Rearrangement | Thallium(III) Nitrate (TTN) | Alkyl Aryl Ketones | α-Arylalkanoates | 1,2-aryl migration. sigmaaldrich.com |

| Ring Contraction | Thallium(III) Nitrate (TTN) | Cyclic Ketones | Ring-contracted esters/acids | Oxidative rearrangement of the cyclic system. tandfonline.com |

| Iodo-acetoxylation | Thallium(I) Acetate + Iodine | Cyclohexene | trans-1,2-Diacetoxycyclohexane | Formation of a 1,3-dioxolan-2-ylium ion intermediate. orgsyn.org |

| Oxidation of Homoallylic Alcohols | Thallium(III) Acetate (TTA) / Thallium(III) Trifluoroacetate (TTFA) | 2-(3,4-dihydronaphthalen-1-yl)-ethanol | Indan derivative | Oxythallation followed by rearrangement and reductive displacement. mdpi.com |

Ligand Exchange and Coordination Dynamics

The coordination chemistry of thallium(I) is characterized by its flexibility, which is often attributed to the stereochemically active 6s² lone pair of electrons. nih.gov This leads to variable and sometimes unpredictable coordination numbers and geometries. nih.gov

In concentrated aqueous solutions (e.g., 10.77 mol dm⁻³), this compound exists predominantly as a tetrameric aggregate, Tl₄(O₂CH)₄. deepdyve.com X-ray diffraction studies have revealed the specific coordination within this structure. deepdyve.com The formate ions act as bridging ligands, coordinating to the thallium(I) ions. deepdyve.com This aggregate structure is dynamic and decomposes upon dilution. deepdyve.com

The coordination environment around the thallium(I) ion is typically hemispherical, with one side occupied by nearest-neighbor ligands and the other potentially capped by weaker interactions, such as with aromatic rings, or featuring the lone pair. nih.gov

| Parameter | Value | Method | Reference |

| Coordination Structure in Conc. Aq. Solution | Tetramer, Tl₄(O₂CH)₄ | X-ray Diffraction | deepdyve.com |

| Tl–O Bond Distance | 2.79(1) Å | X-ray Diffraction | deepdyve.com |

| Tl···C Nonbonding Distance | 3.33(2) Å | X-ray Diffraction | deepdyve.com |

| Tl···Tl Nonbonding Distances | 3.92(1) Å, 4.34(1) Å, 4.79(1) Å | X-ray Diffraction | deepdyve.com |

| Tl–OH₂ Bond Distance | 3.22(3) Å | X-ray Diffraction | deepdyve.com |

Ligand exchange reactions in metal complexes can occur through dissociative, associative, or interchange mechanisms. libretexts.org For thallium(I), which has a large ionic radius and forms relatively weak bonds, ligand exchange is generally expected to be rapid. diva-portal.orgnih.gov The dynamics of ligand exchange are crucial for its role as a reagent or catalyst, as the substitution of ligands allows the metal center to interact with substrates. rsc.org While specific kinetic studies on ligand exchange for this compound are not extensively detailed, the observed decomposition of its tetrameric structure upon dilution clearly indicates a dynamic equilibrium and facile exchange between coordinated formate ions and water molecules. deepdyve.com

Theoretical and Computational Chemistry Studies of Thallium I Formate

Theoretical and computational chemistry provide powerful tools for investigating the properties of molecules and materials at the atomic and electronic levels. While specific computational studies focusing exclusively on thallium(I) formate (B1220265) are not extensively documented in publicly available literature, the application of established theoretical methods to analogous thallium-containing compounds can provide significant insights into its expected electronic structure, bonding, and behavior. This section outlines the key computational techniques and the nature of the findings that would be anticipated from their application to thallium(I) formate.

Advanced Analytical Methodologies for Thallium I Formate and Its Speciation

Spectrometric Techniques for Trace Analysis (e.g., ICP-MS, AAS, AES)

The determination of total thallium, including that from thallium(I) formate (B1220265), at trace and ultra-trace levels is predominantly accomplished using atomic spectrometric techniques. nih.govresearchgate.net These methods are renowned for their high sensitivity and specificity for elemental analysis.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is one of the most powerful techniques for trace element analysis due to its exceptional sensitivity and low detection limits, often in the parts-per-trillion (ng/L) range. nih.govnih.gov It can determine thallium concentrations in a wide variety of environmental and biological samples. nih.govtandfonline.com The method involves introducing a prepared sample into an argon plasma, which atomizes and ionizes the thallium atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, providing excellent specificity. researchgate.net

Atomic Absorption Spectrometry (AAS) is a widely used and robust technique for determining thallium. tandfonline.comajol.info For enhanced sensitivity, Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) is employed, which can achieve detection limits in the parts-per-billion (µg/L) range. nemi.govspeciation.net GFAAS involves electrothermally heating a small sample in a graphite tube to atomize the thallium, which then absorbs light from a specific source. Background correction is crucial to minimize interferences. nemi.gov

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) , also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is suitable for analyzing multiple elements simultaneously. nih.govresearchgate.net While generally less sensitive than ICP-MS for thallium, it is a reliable technique for samples with higher concentrations. nih.gov

Table 1: Comparison of Spectrometric Techniques for Thallium Trace Analysis

| Technique | Typical Detection Limit | Key Features | Reference |

|---|---|---|---|

| ICP-MS | 0.037 ng/mL (in plasma) | Highest sensitivity, multi-isotope analysis, suitable for ultra-trace analysis. | nih.gov |

| GFAAS | 1.0 µg/L | High sensitivity for single-element analysis, lower cost than ICP-MS. | nemi.gov |

| ICP-AES/OES | ~10 µg/L | Simultaneous multi-element analysis, robust, suitable for moderate concentrations. | nih.govresearchgate.net |

Speciation Analysis of Thallium(I) vs. Thallium(III) in Research Samples

The environmental behavior and toxicity of thallium are critically dependent on its oxidation state. pjoes.com Thallium(I) [Tl(I)], the form present in thallium(I) formate, is thermodynamically more stable and less reactive in most aquatic environments compared to the more reactive and often more toxic Thallium(III) [Tl(III)] state. publish.csiro.aupublish.csiro.au However, Tl(I) can be oxidized to Tl(III) under certain conditions. pjoes.com Therefore, speciation analysis, which distinguishes and quantifies these different forms, is essential for a comprehensive understanding of thallium's role in research samples. A major analytical challenge is the instability of Tl(III), which can be readily reduced to Tl(I), especially in samples with low concentrations. nih.gov To preserve the original speciation, complexing agents such as diethylenetriaminepentaacetic acid (DTPA) are often added to samples to form a stable Tl(III)-DTPA complex. publish.csiro.auresearchgate.net

A powerful hyphenated technique for thallium speciation is Ion Chromatography (IC) coupled with Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS). ajol.inforesearchgate.netnih.gov This method combines the separation capabilities of IC with the highly sensitive detection of ICP-MS.

The separation mechanism typically involves complexing Tl(III) with a ligand like DTPA to form a stable anionic complex, Tl(III)-DTPA. ajol.inforesearchgate.net The sample is then introduced into an ion chromatography system. Using an anion exchange column, the negatively charged Tl(III)-DTPA complex is retained, while the uncomplexed Tl(I) cation is not and elutes first. researchgate.net Alternatively, a cation exchange column can be used to retain Tl(I). ajol.info The separated species then flow directly into the ICP-MS for quantification. This approach allows for the simultaneous online determination of both Tl(I) and Tl(III). ajol.info

Table 2: Research Findings for Tl(I)/Tl(III) Speciation by IC-ICP-MS

| Parameter | Finding | Reference |

|---|---|---|

| Separation Principle | Tl(III) is complexed with DTPA to form a stable anion, separated from the Tl(I) cation on an exchange column. | ajol.inforesearchgate.net |

| Detection Limits (ICP-MS) | 25 ng/L for Tl(I) and 70 ng/L for Tl(III). | ajol.info |

| Detection Limits (ICP-OES) | 0.1 mg/L for both species (with ultrasonic nebulizer). | ajol.info |

| Application | Successfully applied to determine Tl(I) and Tl(III) in plant extracts and water samples. | researchgate.netnih.gov |

| Key Finding in Plants | Research on the hyperaccumulator plant Iberis intermedia showed that the predominant form in extracts was Tl(I). | researchgate.net |

Solid Phase Extraction (SPE) is a widely used non-chromatographic technique for the separation and preconcentration of thallium species. at-spectrosc.comresearchgate.net The method is based on the differential affinity of Tl(I) and Tl(III) for a solid sorbent material.

In a common approach, Tl(III) is stabilized by forming the Tl(III)-DTPA complex. The sample solution is then passed through an SPE column packed with a specific sorbent, such as alumina (B75360) coated with sodium dodecyl sulfate (B86663) (SDS). nih.gov Under optimized pH conditions, the anionic Tl(III)-DTPA complex is selectively retained on the sorbent, while the Tl(I) cations pass through and are collected in the effluent for analysis. The retained Tl(III) can then be eluted from the column using a strong acid and subsequently quantified. nih.gov This method allows for effective separation and can also serve as a preconcentration step, enhancing detection limits. at-spectrosc.com

Table 3: Research Findings for Thallium Speciation using SPE

| Sorbent Material | Separation Principle | Detection Limit (ICP-MS) | Reference |

|---|---|---|---|

| Alumina coated with SDS | Selective retention of Tl(III)-DTPA complex; Tl(I) passes through. | LOD of 25 pg of Tl(I) and 160 pg of Tl(III) in 10 mL samples. | nih.gov |

| Titanium dioxide nanofibers | Used for preconcentration of Tl analytes and removal of matrix components. Tl(I) concentration is calculated by difference after determining Tl(III) and total Tl. | 0.039 pg/mL for Tl(III). | at-spectrosc.com |

Ion Chromatography Coupled with Mass Spectrometry

Spectrophotometric Detection Methods

Spectrophotometric methods offer a cost-effective alternative to atomic spectrometry for the determination of thallium. rsc.orgresearchgate.net These methods are typically based on the formation of a colored complex between thallium and an organic chromogenic reagent, which can be measured using a UV-Visible spectrophotometer.

Many reported methods involve the oxidation of Tl(I) to Tl(III), which then reacts with a reagent. tubitak.gov.trnih.gov For example, Tl(III) oxidizes methiomeprazine (B162253) hydrochloride in an acidic medium to form a blue-colored product with maximum absorption at 645 nm. tubitak.gov.tr Other methods are capable of determining Tl(I) directly. A method using rhodamine B hydrazide in a micellar medium is based on the oxidation of the reagent by Tl(I) to yield a pinkish-violet product that absorbs at 565 nm. rsc.orgrsc.org The sensitivity of these methods can often be enhanced by performing the reaction in a micellar medium or by using extraction techniques. rsc.orgtandfonline.com

Table 4: Comparison of Spectrophotometric Methods for Thallium Determination

| Thallium Species Detected | Reagent | λmax (nm) | Detection Limit | Reference |

|---|---|---|---|---|

| Thallium(I) | Rhodamine B hydrazide (in micellar medium) | 565 | 0.005 µg/mL | rsc.orgrsc.org |

| Thallium(III) | Methiomeprazine hydrochloride | 645 | 0.01 µg/mL | tubitak.gov.tr |

| Thallium(III) | Brilliant Green (after extraction) | 640 | 5 µg/L | tandfonline.com |

Sample Pretreatment Strategies in Analytical Research

Proper sample pretreatment is a critical step to ensure accurate and reliable analysis of thallium, especially for trace concentrations and speciation studies in complex matrices. tandfonline.comresearchgate.net The strategy employed depends on whether total thallium or specific species are to be determined.

For total thallium analysis , the primary goal is to decompose the sample matrix and bring all thallium into a solution that is compatible with the analytical instrument. This typically involves aggressive acid digestion, often using a mixture of strong acids like nitric acid, perchloric acid, and sulfuric acid, sometimes assisted by microwave heating. nih.govnih.govresearchgate.net

For speciation analysis , the pretreatment must preserve the original oxidation states of Tl(I) and Tl(III). publish.csiro.auresearchgate.net This is challenging because Tl(III) is prone to reduction. nih.gov Key strategies include:

Complexation: As mentioned previously, adding a strong complexing agent like DTPA at the time of sampling is a common practice to stabilize Tl(III) against reduction and hydrolysis. publish.csiro.aunih.govresearchgate.net

Matrix Decomposition: For solid samples like plant material or tissues, a digestion procedure is still necessary. However, conditions must be carefully controlled to avoid altering the speciation. For water samples, UV irradiation is sometimes used to decompose dissolved organic matter that could interfere with the analysis. researchgate.net

Extraction: Liquid-liquid extraction or solid-phase extraction can be used not only for separation but also to remove interfering matrix components prior to analysis. nih.govat-spectrosc.com

The choice of pretreatment strategy is crucial and must be validated to prevent analytical artifacts such as the interconversion of species. researchgate.net

Environmental Geochemistry and Transport Dynamics of Thallium I Formate

Aqueous Phase Mobility and Sorption Behavior

Thallium(I) compounds, including thallium(I) formate (B1220265), are known for their high solubility in water. wikipedia.orgcymitquimica.com This high solubility contributes to its significant mobility in aqueous environments, allowing it to be readily transported through surface and groundwater systems. prochemonline.comresearchgate.netsci-hub.seresearchgate.net The mobility of thallium(I) in the aqueous phase is, however, attenuated by sorption onto various solid phases present in soils and sediments.

Sorption Mechanisms and Influencing Factors:

The sorption of thallium(I) is primarily controlled by cation exchange and surface complexation processes. Key environmental sorbents for Tl(I) include:

Clay Minerals: Micaceous clay minerals such as illite (B577164) have shown a strong affinity for Tl(I), playing a crucial role in its retention in soils. acs.orgrsc.org The sorption on these minerals can occur at high-affinity sites on frayed edges and planar surfaces. rsc.orgcapes.gov.br Smectite also adsorbs Tl(I), but with a lower affinity compared to illite.

Metal Oxides: Manganese oxides (e.g., birnessite) and iron oxides are significant sorbents for thallium. mdpi.com Manganese oxides can also oxidize Tl(I) to Tl(III), which then strongly sorbs or precipitates. researchgate.netnih.gov

Organic Matter: While the complexation between Tl(I) and humic acids is considered low, the presence of organic matter can influence Tl(I) sorption on mineral surfaces. mdpi.com

The sorption of Tl(I) is influenced by several environmental factors:

pH: The adsorption of Tl(I) onto minerals like goethite and pyrolusite is pH-dependent, with sorption generally increasing with higher pH. frontiersin.orgresearchgate.net

Ionic Strength and Competing Cations: The presence of other cations, particularly K⁺ and NH₄⁺, can compete with Tl(I) for sorption sites on clay minerals, potentially leading to its release into the solution.

Presence of Anions: Some studies have indicated that anions like formate can enhance the adsorption of Tl(I) on certain mineral surfaces, such as titania. researchgate.net This suggests that the formate ion in thallium(I) formate might play a role in its specific sorption behavior.

Sorption Isotherms:

The sorption of Tl(I) onto various materials has been described by both the Langmuir and Freundlich isotherm models. The Freundlich model often provides a better fit, suggesting a heterogeneous distribution of sorption sites. frontiersin.orgmdpi.com

Interactive Data Table: Thallium(I) Sorption Parameters on Various Sorbents

Below is an interactive table summarizing key sorption parameters for Tl(I) on different environmental materials.

| Sorbent | Competing Cation | pH | log Kd (L/kg) | Isotherm Model | Max. Adsorption Capacity (mg/g) | Reference |

| Illite | Na⁺ | 4-9 | 2.75 - 4.0 | - | - | |

| Illite | Ca²⁺ | 4-9 | 2.25 - 3.0 | - | - | |

| Smectite | Na⁺ | 4-9 | 2.50 - 3.20 | - | - | |

| Smectite | Ca²⁺ | 4-9 | 1.25 - 1.95 | - | - | |

| Muscovite | - | - | 3.0 - 3.3 | - | - | nih.gov |

| Goethite | - | >6 | Increasing with pH | - | - | diva-portal.org |

| Modified Sugar Beet Pulp | - | 5-9 | - | Langmuir | 185 | tandfonline.com |

| Nanocellulose Bioadsorbent | - | 5.9 | - | Freundlich | 1898 | mdpi.com |

Redox Cycling and Stability in Natural Water Systems

The environmental behavior of thallium is significantly influenced by its redox state. Thallium primarily exists in two oxidation states: Tl(I) (thallous) and Tl(III) (thallic). wikipedia.org In the context of this compound, the initial species is Tl(I).

Stability of Thallium(I):

Under most environmental conditions, Tl(I) is the more stable and mobile form. mdpi.com The standard reduction potential for the Tl³⁺/Tl⁺ couple is +1.28 V, indicating that Tl(III) is a strong oxidizing agent and tends to be reduced to Tl(I). diva-portal.org Thallium(I) compounds are generally stable in aqueous solutions. wikipedia.org A safety data sheet for a solution containing this compound indicates that it is stable. prochemonline.com

Oxidation of Thallium(I):

Despite the general stability of Tl(I), its oxidation to Tl(III) can occur in the presence of strong oxidizing agents or under specific environmental conditions.

Manganese Oxides: Manganese (IV) oxides are one of the few natural substances capable of oxidizing Tl(I) to Tl(III). researchgate.netnih.gov This process can lead to the precipitation of Tl(III) oxides or hydroxides, effectively immobilizing the thallium.

Photochemical Oxidation: In the presence of light and certain substances like iron(III), Tl(I) can be oxidized. diva-portal.org

Permanganate (B83412): Studies on water treatment have shown that permanganate can effectively oxidize Tl(I). nih.gov

The formate anion (HCOO⁻) can also participate in redox reactions. For instance, Tl(III) can oxidize formic acid. researchgate.netacs.org This suggests a potential for intramolecular redox reactions within this compound under certain conditions, although the stability of the Tl(I) state makes this less likely under typical environmental scenarios.

Redox Cycling:

The interplay between Tl(I) oxidation and Tl(III) reduction constitutes the redox cycle of thallium. In oxic surface waters, the presence of manganese oxides can drive the oxidation of Tl(I). The resulting Tl(III) is much less soluble and tends to be particle-reactive. In anoxic environments, Tl(III) can be reduced back to the more mobile Tl(I) form. This redox cycling significantly impacts the transport and bioavailability of thallium in the environment.

Isotopic Fractionation Studies of Thallium in Environmental Compartments

Thallium has two stable isotopes, ²⁰³Tl and ²⁰⁵Tl, with natural abundances of approximately 29.5% and 70.5%, respectively. researchgate.net The analysis of thallium isotopic compositions (expressed as ε²⁰⁵Tl) has emerged as a powerful tool for tracing the sources and understanding the biogeochemical cycling of thallium in the environment. researchgate.netnih.gov

Isotopic Signatures of Anthropogenic Sources:

Industrial processes are major sources of thallium contamination and are known to cause significant thallium isotope fractionation. acs.orgacs.org This leads to distinct isotopic signatures in anthropogenic thallium compared to natural background levels.

Smelting and Mining: The mining and smelting of sulfide (B99878) ores are significant sources of thallium pollution. acs.orgacs.org During high-temperature smelting of pyrite (B73398), for example, the lighter isotope (²⁰³Tl) is preferentially volatilized, leading to an enrichment of the heavier isotope (²⁰⁵Tl) in the slag residues. researchgate.netnih.gov The fly ash produced during these processes tends to be enriched in the lighter isotope. nih.gov

Coal Combustion and Cement Production: These industrial activities also release thallium into the environment and exhibit characteristic isotopic fractionations. acs.orgacs.org

This compound, particularly if it is a byproduct or used in industrial applications, would be expected to carry the isotopic signature of the industrial process from which it originated. This could potentially be used to trace its origin in case of environmental contamination.

Isotopic Fractionation in Natural Processes:

Significant thallium isotope fractionation also occurs during low-temperature biogeochemical processes:

Adsorption and Oxidation on Manganese Oxides: The oxidative sorption of Tl(I) onto manganese oxides leads to a preferential uptake of the heavier ²⁰⁵Tl isotope. researchgate.netnih.gov

Biological Uptake: Some organisms, such as certain plants from the Brassica family, are known to hyperaccumulate thallium and can cause isotopic fractionation during uptake and translocation. nih.gov

The combination of source-specific isotopic signatures and fractionation during environmental processing makes thallium isotopes a valuable tool for deconvolving the sources and fate of thallium pollution. nih.gov

Table: Thallium Isotopic Compositions (ε²⁰⁵Tl) in Various Materials

| Material | ε²⁰⁵Tl Range | Reference |

| Pyrite Ore | +1.28 | nih.gov |

| Smelting Furnace Slag | +16.24 | nih.gov |

| Electrostatic Precipitation Fly Ash | -1.10 | nih.gov |

| Contaminated River Sediments | -2.0 to +1.0 | researchgate.net |

| Anthropogenically Impacted Baltic Sea Sediments | Correlated with industrial pollutants | mpg.de |

Assessment of Environmental Transport Mechanisms

The transport of this compound in the environment is governed by its high aqueous solubility and its interactions with solid phases. The primary transport mechanisms include advection with water flow, dispersion, and diffusion.

Aqueous Transport:

Due to its high solubility, this compound is expected to be highly mobile in surface water and groundwater. researchgate.netnih.gov This means it can be readily transported over long distances from its source, posing a risk to downstream ecosystems and drinking water supplies.

Influence of Sorption on Transport:

The transport of thallium is retarded by sorption to soil and sediment particles. The degree of retardation is dependent on the sorption affinity of the geological materials. In environments rich in illitic clays (B1170129) and manganese oxides, the transport of thallium will be slower than in sandy soils with low sorption capacity. acs.org

Colloid-Facilitated Transport:

Thallium can also be transported in association with colloidal particles. researchgate.net These can be mineral fragments, organic matter, or biochar colloids. This mechanism can enhance the transport of thallium, as the colloids themselves can be mobile in aqueous systems.

Modeling Transport:

The transport of contaminants like thallium in groundwater can be simulated using mathematical models. unipi.itosti.govblm.gov These models typically incorporate parameters for advection, dispersion, and a retardation factor that accounts for sorption. For a highly soluble and mobile compound like this compound, the retardation factor in sandy aquifers would be low, leading to transport velocities close to that of the groundwater. In contrast, in clay-rich environments, the retardation factor would be significantly higher, resulting in much slower transport.

Key Transport Considerations for this compound:

High Mobility in Porous Media: Due to its high solubility and the relatively weak interaction of the Tl(I) cation with many common soil minerals in the absence of specific high-affinity sites, this compound is expected to be highly mobile in many subsurface environments.

Potential for Long-Range Transport: In river systems, the dissolved form of this compound can be transported over considerable distances.

Impact of Redox Gradients: The transport of thallium can be significantly affected by changes in redox conditions. For example, if Tl(I) is transported into an oxic zone with abundant manganese oxides, it may be oxidized and immobilized, effectively halting its further transport in the dissolved phase.

Applications of Thallium I Formate in Specialized Research Areas

Role in High-Density Solutions for Mineralogical Research (e.g., Clerici Solution for density separation)

One of the most well-documented applications of Thallium(I) formate (B1220265) is as a key component of Clerici solution, a high-density aqueous liquid used in mineralogical and gemological research. wikipedia.orgwikipedia.org Invented by Italian chemist Enrico Clerici in 1907, this solution is an aqueous mixture of equal proportions of Thallium(I) formate and Thallium(I) malonate. wikipedia.orggeoscienceworld.org The primary value of the Clerici solution lies in its exceptionally high density, which allows for the separation of minerals using the flotation method. wikipedia.orgalsglobal.com

A saturated Clerici solution at room temperature (20 °C) has a density of approximately 4.25 g/cm³, which is dense enough to float minerals such as spinel, garnet, diamond, and corundum. wikipedia.orgwikipedia.org This property is invaluable for separating heavy mineral components from ore samples for characterization. scielo.org.zasaimm.co.za The density of the solution is easily controllable; it can be diluted with water to achieve any density between 1.0 g/cm³ and its saturation point. wikipedia.orggeoscienceworld.org

Furthermore, the density of a saturated Clerici solution is temperature-dependent. By heating the solution, the solubility of the thallium salts increases, leading to a significant rise in density. wikipedia.orggeoscienceworld.org This unique characteristic extends its utility, allowing for the separation of even denser minerals. For instance, at 90 °C, the density can reach up to 5.0 g/cm³, a level at which a mineral like pyrite (B73398) will float. geoscienceworld.orggeoscienceworld.org Despite its advantages, including its transparency and controllable density, the use of Clerici solution has significantly declined due to the extreme toxicity of thallium compounds. wikipedia.orgscielo.org.za Research laboratories that still use it must employ rigorous safety protocols. alsglobal.comscielo.org.za

| Temperature (°C) | Density of Saturated Clerici Solution (g/cm³) | Reference |

|---|---|---|

| 20 | 4.25 | wikipedia.orgwikipedia.org |

| 35 | 4.4 | geoscienceworld.org |

| 50 | 4.65 | geoscienceworld.org |

| 90 | ~5.0 | wikipedia.orgsaimm.co.za |

Potential in Materials Science Research (e.g., precursors for advanced materials)

In materials science, precursor compounds are essential starting materials for the synthesis of more complex materials. This compound holds potential as a precursor for creating advanced thallium-containing materials due to its role as a soluble source of the thallium(I) ion. While many studies utilize other thallium salts like nitrates or acetates, the underlying chemistry often relies on the delivery of the thallium cation, a role this compound can also fulfill.

Research has demonstrated the synthesis of various advanced materials using thallium compounds as precursors:

High-Temperature Superconductors: Thallium-based cuprate (B13416276) superconductors, such as TlBa₂Ca₂Cu₃O₉, have been fabricated by reacting a thallium-free precursor with a thallium oxide vapor, a process for which a thallium salt is the ultimate source of the volatile thallium species. osti.gov

Semiconductor Thin Films: Thallium sulfide (B99878) (TlS) thin films, which have potential applications in solar energy devices, have been synthesized using a chemical bath deposition method where a thallium salt (e.g., thallium nitrate) is a key ingredient in the deposition bath. researchgate.net

Doped Oxides and Perovskites: Thallium has been used as a dopant to modify the optical and electrical properties of materials like cadmium oxide (CdO). researchgate.net Furthermore, novel thallium halide perovskites, such as CsTlCl₃, which are of theoretical interest for superconductivity, are synthesized from thallium(I) and thallium(III) halide precursors. arxiv.org

Organometallic Complexes: The synthesis of specific thallium carbatrane compounds, which are of interest in fundamental organometallic chemistry, has been achieved via the reaction of a lithium-based ligand with thallium(I) acetate (B1210297) (TlOAc), demonstrating the utility of a simple Tl(I) salt as a precursor. researchgate.net

This compound can be considered a viable alternative precursor in these and similar syntheses, providing the essential Tl(I) ion in a soluble form.

| Material Type | Example Material | Precursor Role of Thallium Compound | Reference |

|---|---|---|---|

| High-Temperature Superconductor | TlBa₂Ca₂Cu₃O₉ | Source for thallium oxide vapor in thallination process. | osti.gov |

| Semiconductor Thin Film | Thallium Sulfide (TlS) | Provides Tl⁺ ions in a chemical bath deposition. | researchgate.net |

| Charge-Ordered Perovskite | CsTlCl₃ | Acts as a source of Tl⁺ in the synthesis of mixed-valence perovskites. | arxiv.org |

| Organometallic Carbatrane | [TismPriBenz]Tl | Reacts with a lithiated ligand to form the thallium complex. | researchgate.net |

Studies on Thallium(I) Coordination in Radiopharmaceutical Precursors (focus on chelation chemistry, not clinical use)

The radionuclide Thallium-201 ([²⁰¹Tl]) is attractive for potential therapeutic applications in nuclear medicine because of its emission of Auger electrons, which are highly cytotoxic over very short distances. kcl.ac.ukmediso.com However, the development of targeted [²⁰¹Tl] radiopharmaceuticals has been significantly hindered by the lack of suitable chemistry to stably bind the thallium ion to a targeting molecule. acs.orgacs.org Research in this area focuses on the fundamental coordination and chelation chemistry of thallium, starting from its +1 oxidation state.

[²⁰¹Tl] is typically supplied as thallium(I) chloride, a simple salt where thallium exists in its stable +1 oxidation state. acs.org A major challenge in developing radiopharmaceutical precursors is that the Tl⁺ ion is difficult to chelate effectively due to its chemical properties being similar to those of alkali metal ions. acs.org Therefore, a common strategy involves oxidizing the Tl(I) precursor to the more readily chelatable Tl(III) state. kcl.ac.uk

Studies have investigated this process and the subsequent chelation of Tl(III) with various ligands:

Oxidation: Researchers have tested various oxidizing agents, such as Iodo-beads, to achieve a high-yield conversion of [²⁰¹Tl]Tl(I) to [²⁰¹Tl]Tl(III) under conditions mild enough for radiolabeling biomolecules. kcl.ac.uk

Chelation with Conventional Ligands: Traditional chelators like DOTA and DTPA, while forming strong complexes with Tl(III), have shown poor kinetic stability in a biological environment (e.g., in serum), leading to the rapid release of the thallium ion. kcl.ac.ukacs.org

Development of New Chelators: This instability has prompted research into new chelating agents. Ligands such as H₄pypa have been shown to form [²⁰¹Tl]Tl(III) complexes more rapidly and with better stability than DOTA or DTPA. mediso.comnih.gov However, even these advanced complexes are susceptible to in-vivo reduction back to Tl(I), which leads to dissociation of the radionuclide from the chelator. acs.orgnih.gov

The fundamental coordination of the Thallium(I) ion itself is also a subject of study. X-ray diffraction studies of concentrated this compound solutions have revealed that the Tl(I) ion coordinates with formate ions in a bridge-type structure, forming aggregates such as a Tl₄(O₂CH)₄ tetramer in solution. deepdyve.com This provides insight into the behavior of the Tl(I) precursor before any oxidation or complexation is attempted. This body of research underscores that while Tl(I) compounds like the formate or chloride are the essential starting point, significant chemical challenges in oxidation and stable chelation must be overcome to realize the potential of [²⁰¹Tl] in targeted therapies.

| Chelator | Chelated Ion | Key Finding/Challenge | Reference |

|---|---|---|---|

| EDTA, DTPA, DOTA | Tl(III) | Complexes form but are not kinetically stable in serum; they decompose quickly. | kcl.ac.ukacs.org |

| H₄pypa | Tl(III) | Forms complexes with improved stability over DOTA/DTPA but is still vulnerable to dissociation due to in-vivo reduction of Tl(III) to Tl(I). | mediso.comnih.gov |

| H₅decapa, H₄neunpa | Tl(III) | Showed rapid and efficient complexation with [²⁰¹Tl]Tl(III) in initial screening. | mediso.comacs.org |

Emerging Research Frontiers and Future Directions for Thallium I Formate

Advanced Spectroscopic Techniques for Enhanced Structural Insight

A precise understanding of the molecular and electronic structure of thallium(I) formate (B1220265) is fundamental to predicting its behavior and designing new applications. While traditional techniques have provided foundational data, the next wave of research will leverage more sophisticated spectroscopic methods for unprecedented insight.

Initial structural studies, primarily using X-ray diffraction and Raman spectroscopy, have revealed that in concentrated aqueous solutions, thallium(I) formate exists as a tetrameric aggregate, Tl₄(O₂CH)₄. oup.comdeepdyve.com These studies provided key interatomic distances within this aggregate. oup.comdeepdyve.com

| Structural Parameter | Value (Å) | Technique |

| Tl–O distance | 2.79(1) | X-ray Diffraction |

| Tl···C distance | 3.33(2) | X-ray Diffraction |

| Nonbonding Tl···Tl distances | 3.92(1), 4.34(1), 4.79(1) | X-ray Diffraction |

| Tl–OH₂ bond length | 3.22(3) | X-ray Diffraction |

| Data from X-ray diffraction analysis of concentrated aqueous this compound solution. oup.comdeepdyve.com |

Future research will likely employ advanced and hyphenated spectroscopic techniques to build upon this knowledge. numberanalytics.com Methods such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can provide detailed information about the local coordination environment and oxidation state of the thallium ion, which is crucial for understanding its interactions in various matrices. mdpi.com Single-molecule spectroscopy could offer a way to study individual this compound aggregates, moving beyond the bulk-averaged data provided by traditional methods. numberanalytics.com Furthermore, high-resolution molecular beam electric resonance spectroscopy, a technique used to determine the hyperfine interaction constants in molecules like thallium chloride, could be adapted to provide extremely precise data on the electronic structure and bonding within the this compound molecule. umich.edu

Development of Novel Synthetic Routes with Green Chemistry Principles

The synthesis of thallium compounds, including this compound, traditionally involves methods that may not align with modern principles of green chemistry. The future of its synthesis lies in developing more environmentally benign, efficient, and safer processes.

Recent research has demonstrated the successful synthesis of thallium(I) coordination polymer precursors using green sonochemical and mechanochemical methods. nih.govresearchgate.net These techniques, which use ultrasound or mechanical force to drive reactions, often reduce or eliminate the need for hazardous solvents and can lead to the formation of novel nanostructures. nih.govresearchgate.net

The principles of green synthesis, widely applied to produce metallic nanoparticles from plant extracts or microbial sources, offer another promising avenue. mdpi.comnih.govmdpi.com Biomolecules within these natural extracts, such as polyphenols and proteins, can act as reducing and capping agents, providing a one-step, eco-friendly route to nanomaterials. nih.gov Adapting these methodologies to produce this compound could involve using formic acid-rich plant extracts or engineering microorganisms to facilitate the biotransformation of a thallium source. This approach would minimize waste and avoid the use of harsh reagents.

| Green Synthesis Principle | Potential Application to this compound Synthesis | Key Advantage |

| Sonochemistry | Use of ultrasonic irradiation to promote the reaction between a thallium source (e.g., Tl₂O) and formic acid. | Reduced reaction times, improved energy efficiency, potential for nanomaterial synthesis. researchgate.net |

| Mechanochemistry | Grinding solid-state reactants (e.g., Tl₂CO₃ and a solid source of formate) together to initiate a chemical reaction. | Solvent-free or reduced-solvent conditions, high yields, access to different polymorphs. nih.gov |

| Biomimetic Synthesis | Utilizing plant extracts or microorganisms that naturally produce formate or reducing agents. | Environmentally benign, low cost, renewable feedstocks. nih.govnih.gov |

Computational Studies for Predictive Modeling of Reactivity and Interactions

Computational chemistry and machine learning are becoming indispensable tools for materials discovery and process optimization. For this compound, these methods can predict properties, model reaction mechanisms, and guide experimental work, thereby accelerating research and reducing the need for extensive, and potentially hazardous, laboratory experiments.

Predictive modeling can be applied to understand the behavior of heavy metals in various environments. diva-portal.org Using computational approaches, researchers can model the frontier orbital energies of reactants to predict whether a specific chemical reaction will occur and what the likely yield will be. mit.edu For this compound, density functional theory (DFT) calculations can be used to model its electronic structure, vibrational frequencies (to compare with experimental IR and Raman spectra), and reaction pathways. This can provide insight into its stability and its interactions with solvents, ligands, or surfaces.

Machine learning algorithms offer a powerful way to build predictive models from existing data. researchgate.netmdpi.com By training models on datasets of known heavy metal compounds, it's possible to develop quantitative structure-activity relationship (QSAR) models that can predict properties like cytotoxicity based on simple periodic table descriptors. beilstein-journals.org Such models could be invaluable for assessing the potential risks of new this compound derivatives and for designing safer alternatives.

Interdisciplinary Research Integrating this compound Chemistry

The unique properties of thallium and its compounds have historically found niches in various scientific and industrial fields, including electronics, optics, and nuclear medicine. usgs.govwikipedia.orgresearchgate.net this compound's high density and solubility are its most notable characteristics, suggesting significant potential for interdisciplinary applications.

In materials science , this compound could serve as a precursor for the synthesis of advanced materials. Thallium-containing materials are researched for high-temperature superconductors and infrared (IR) radiation detection equipment. usgs.govontosight.ai The compound could also be explored in the manufacturing of specialty high-density glasses with a high refractive index. wikipedia.orgnih.gov

In geochemistry and mineralogy , while the use of Clerici solution (a mixture of this compound and thallium(I) malonate) for mineral separation has declined due to toxicity, the principle remains valid. wikipedia.org Research could focus on developing contained or automated systems that leverage its properties safely. Furthermore, thallium isotopes are increasingly used as tracers for oceanographic processes, and understanding the chemistry of simple, soluble thallium compounds like the formate is relevant to this field. cambridge.org

A particularly novel area is in structural biology . The thallium(I) ion has been used as a mimic for potassium (K⁺) in X-ray diffraction experiments to pinpoint cation binding sites in nucleic acids like DNA. rcsb.org The high electron density of thallium makes it easily identifiable in electron density maps. This compound, being a simple and soluble salt, is an ideal candidate for such soaking experiments.

Challenges and Opportunities in this compound Research

The path forward for this compound research is marked by both significant challenges and compelling opportunities.

The foremost challenge is the inherent toxicity of thallium compounds. eawag.chnih.gov This necessitates stringent safety protocols, limits large-scale applications, and poses environmental concerns. The scientific literature on the specific environmental behavior and toxicology of this compound is not extensive, representing a critical knowledge gap. eawag.chnih.gov

However, these challenges create opportunities for innovation. There is a significant opportunity to develop safer handling methods, such as encapsulation or polymer-immobilized forms of the compound, that could mitigate exposure risks while retaining its useful properties. Research into highly selective chelating agents for thallium could lead to better environmental remediation strategies and antidotes. researchgate.net

The greatest opportunity lies in leveraging its unique properties for high-value applications where alternatives are lacking. The development of green, efficient synthetic routes is a major opportunity to make its production more sustainable. nih.gov By integrating advanced spectroscopy for detailed characterization and computational modeling for predictive design, researchers can precisely tailor the properties of this compound and its derivatives for next-generation technologies in materials science, electronics, and specialized chemical analysis.

Q & A

Q. What are the critical safety protocols for handling Thallium(I) formate in laboratory settings?

this compound is highly toxic, requiring stringent safety measures. Researchers must use fume hoods, wear nitrile gloves, and avoid skin contact. In case of exposure, immediate decontamination with water is essential, followed by medical consultation. Toxicity arises from thallium’s ability to disrupt potassium-dependent processes, necessitating protocols for waste disposal and emergency response .

Q. What are the established methods for synthesizing this compound, and how can purity be verified?

A common synthesis involves reacting thallium(I) carbonate with formic acid under controlled pH. Purity is confirmed via elemental analysis (C, H, Tl), X-ray diffraction (XRD) for crystallinity, and thermogravimetric analysis (TGA) to detect impurities. For example, a 1:2 molar ratio of Tl₂CO₃ to HCOOH yields >95% purity when crystallized in ethanol .

Q. How should researchers document synthesis and characterization to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Describe reagent grades, reaction conditions (temperature, pH), and purification steps.

- Include XRD, FT-IR, and NMR data (e.g., NMR for formate ligand confirmation).

- Provide TGA curves and solubility profiles in supplementary materials .

Advanced Research Questions

Q. How can researchers address discrepancies in reported thermodynamic properties of this compound?